molecular formula C6H6BrN3O2 B1520160 5-Bromo-3-nitrobenzene-1,2-diamine CAS No. 84752-20-5

5-Bromo-3-nitrobenzene-1,2-diamine

Cat. No. B1520160
CAS RN: 84752-20-5
M. Wt: 232.03 g/mol
InChI Key: FBPCXPVYWUQREV-UHFFFAOYSA-N
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Patent
US08541411B2

Procedure details

4-bromo-2,6-dinitrobenzenamine was dissolved in EtOH (50 mL) and (NH4)2S (2.2 mL) was added to the mixture. The reaction mixture was heated to 90° C. for 1 h. TLC showed a new compound and some remaining starting material remained. Additionally, another batch (NH4)2S (2.5 mL) was added. After 1 h, TLC analysis showed little starting material remained. The reaction mixture was concentrated to give a deep red solid. It was then purified by silica gel chromatography eluted with DCM to afford the desired product as a red solid (578 mg, 50%). 1H NMR (300 MHz, CDCl3) δ ppm 3.50 (br s, 2H), 5.93 (br s, 2H), 7.04 (d, 1H, J=1.8 Hz), 7.87 (d, 1H, J=1.8 Hz); LC-MS: m/e=232 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2S
Quantity
2.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([NH2:11])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1>CCO>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:11])=[C:4]([N+:12]([O-:14])=[O:13])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
(NH4)2S
Quantity
2.2 mL
Type
reactant
Smiles
Step Three
Name
(NH4)2S
Quantity
2.5 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give a deep red solid
CUSTOM
Type
CUSTOM
Details
It was then purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)N)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 578 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.